7,7-dimethyloctanoate;neodymium(3+)

Description

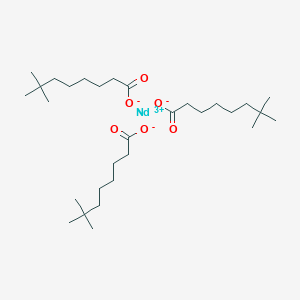

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7,7-dimethyloctanoate;neodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H20O2.Nd/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGARMTXYXKNQR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10893122 | |

| Record name | Neodymium tris(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neodecanoic acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106726-11-8, 1929565-25-2 | |

| Record name | Neodecanoic acid, neodymium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106726118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, neodymium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Neodymium tris(7,7-dimethyloctanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neodecanoic acid, neodymium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7,7 Dimethyloctanoate;neodymium 3+

Direct Synthesis Routes for Neodymium(III) Carboxylates

The formation of neodymium(III) carboxylates can be achieved through several direct synthetic pathways. These methods typically involve the reaction of a neodymium(III) salt with a carboxylic acid, in this case, 7,7-dimethyloctanoic acid. The choice of reactants and conditions can significantly influence the reaction's efficiency and the purity of the resulting complex.

Reaction of Neodymium(III) Salts with Carboxylic Acids

A common and straightforward method for the synthesis of neodymium(III) carboxylates is the direct reaction of a neodymium(III) salt with the desired carboxylic acid. Neodymium(III) chloride (NdCl₃), neodymium(III) nitrate (Nd(NO₃)₃), and neodymium(III) oxide (Nd₂O₃) are frequently used precursors.

The general reaction can be represented as:

NdX₃ + 3 RCOOH → Nd(RCOO)₃ + 3 HX (where X = Cl⁻, NO₃⁻ and R = C₉H₁₉)

When using neodymium oxide, the reaction is as follows:

Nd₂O₃ + 6 RCOOH → 2 Nd(RCOO)₃ + 3 H₂O

In some preparations, particularly for catalytic applications, the synthesis is carried out by reacting neodymium oxide directly with the carboxylic acid, such as versatic acid (a mixture of isomeric branched-chain carboxylic acids), sometimes with the addition of catalytic amounts of HCl or neodymium salts like NdCl₃ to facilitate the reaction. google.com Another approach involves the conversion of neodymium oxide to a water-soluble salt, such as by heating with an aqueous solution of an inorganic ammonium salt, which then reacts with the ammonium salt of the carboxylic acid. researchgate.net

The reaction between the neodymium salt and the carboxylic acid can be driven to completion by removing the byproduct, such as HCl or water, often through azeotropic distillation. The choice of the neodymium salt can be critical; for instance, neodymium nitrate hexahydrate has been used in hydrothermal and solvothermal syntheses of neodymium-based metal-organic frameworks with carboxylate linkers. google.comiaea.org

Influence of Solvent Systems and Reaction Conditions

The solvent system and reaction conditions play a pivotal role in the synthesis of neodymium(III) carboxylates, affecting reaction rates, yields, and the physical properties of the product. rsc.org Non-polar hydrocarbon solvents like hexane are commonly employed, especially when the resulting neodymium carboxylate is intended for use in polymerization catalysis, as these solvents are compatible with the polymerization environment. atamanchemicals.comippi.ac.ir

Key reaction parameters and their effects are summarized in the table below:

| Parameter | Influence on the Synthesis | Research Findings |

| Temperature | Affects reaction kinetics and can influence the structure of the final product. | Polymerization reactions using neodymium versatate catalysts are often performed at temperatures ranging from 50 to 80°C. rsc.orgippi.ac.ir Higher aging temperatures for the catalyst can lead to deactivation of some catalytic sites. researchgate.net |

| pH | Crucial for the deprotonation of the carboxylic acid and the stability of the neodymium complex. | In solvent extraction processes for purifying lanthanide carboxylates, the pH of the aqueous phase is carefully controlled, typically in the range of 9.0 to 12.2, to remove acidic impurities. google.com For the formation of lanthanide complexes with chelating agents, pH control is critical to ensure deprotonation of the ligand's carboxylic acid groups while keeping the lanthanide ion soluble. arabjchem.org |

| Solvent | Influences the solubility of reactants and products, and can affect the aggregation state of the neodymium carboxylate. | Non-polar diluents have been found to be suitable for the extraction of neodymium(III) complexes. researchgate.netbyjus.com The use of hydrocarbon solvents is common in the preparation of neodymium carboxylates for Ziegler-Natta type catalysts. google.com |

| Reactant Stoichiometry | The molar ratio of carboxylic acid to neodymium salt affects the completeness of the reaction and the nature of the final product. | In extraction studies, the stoichiometry of the extracted neodymium complex was determined by varying the extractant concentration. For example, studies with Cyanex 572 showed that three molecules of the extractant are involved in the complexation of one neodymium(III) ion. researchgate.netbyjus.com |

The presence of water can also be a critical factor. While anhydrous conditions are often preferred to prevent the formation of hydroxo species, in some cases, a specific water-to-neodymium ratio is desired to achieve a particular catalytic activity. wikipedia.org

Strategies for the Synthesis of Branched-Chain Carboxylic Acid Ligands

The properties of the neodymium(III) complex are largely dictated by the structure of the carboxylate ligand. Therefore, the synthesis of the branched-chain carboxylic acid, 7,7-dimethyloctanoic acid, is a crucial prerequisite. Several synthetic methodologies can be employed to construct this sterically hindered carboxylic acid.

Advanced Methods for Synthesizing 7,7-Dimethyloctanoic Acid

The synthesis of 7,7-dimethyloctanoic acid, a branched-chain carboxylic acid, can be approached through various established organic synthesis reactions. These methods allow for the construction of the carbon skeleton and the introduction of the carboxylic acid functionality.

Common synthetic routes for branched-chain carboxylic acids include:

Grignard Reagent Carboxylation: This is a classic and highly effective method for preparing carboxylic acids. It involves the reaction of a Grignard reagent, formed from an appropriate alkyl halide, with carbon dioxide (often in the form of dry ice). fiveable.metransformationtutoring.comlibretexts.org For the synthesis of 7,7-dimethyloctanoic acid, the corresponding Grignard reagent, 6,6-dimethylheptylmagnesium bromide, would be reacted with CO₂ followed by an acidic workup. acechemistry.co.uk This method is advantageous as it adds one carbon atom to the alkyl halide chain, directly forming the carboxyl group. transformationtutoring.com

Malonic Ester Synthesis: This versatile method allows for the synthesis of substituted acetic acids. chemicalnote.comwikipedia.org Diethyl malonate is first deprotonated and then alkylated with an appropriate alkyl halide. organicchemistrytutor.commasterorganicchemistry.com A second alkylation can be performed if necessary. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid. libretexts.org To synthesize 7,7-dimethyloctanoic acid via this route, one could use a suitable haloalkane to introduce the 6,6-dimethylheptyl group onto the malonic ester.

Hydrocarboxylation of Alkenes: This method involves the direct addition of a carboxyl group across a double bond. Nickel-catalyzed hydrocarboxylation of terminal unactivated alkenes using CO₂ has been shown to produce branched 2-methyl-substituted carboxylic acids. nih.govacs.org Palladium-catalyzed hydrocarboxylation with formic acid as the CO source can also yield a variety of carboxylic acids. researchgate.netorganic-chemistry.org By selecting the appropriate alkene precursor, such as 6,6-dimethyl-1-heptene, it may be possible to synthesize 7,7-dimethyloctanoic acid, although regioselectivity could be a challenge.

A patent for a related compound, 7-bromo-2,2-dimethylheptanoic acid ethyl ester, describes a synthesis starting from 1,5-dibromopentane and ethyl isobutyrate, indicating a possible route for constructing the carbon backbone. google.com

Chain Elongation and Functionalization of Carboxylic Acids

Existing carboxylic acids can be modified to achieve the desired structure through chain elongation and functionalization reactions. Carboxylic acids are versatile functional groups that can direct C-H bond functionalization, allowing for the introduction of various substituents at specific positions. masterorganicchemistry.comchemistrysteps.com

One common method for chain elongation is the Arndt-Eistert synthesis , which extends a carboxylic acid by one methylene (B1212753) group. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane and subsequent Wolff rearrangement in the presence of a nucleophile like water.

Furthermore, modern catalytic methods have emerged that allow for the direct functionalization of C-H bonds in carboxylic acids. These reactions, often catalyzed by transition metals like palladium, can introduce new carbon-carbon or carbon-heteroatom bonds at positions that would be difficult to access through traditional methods. masterorganicchemistry.com While not a direct route to the primary carbon chain of 7,7-dimethyloctanoic acid, these functionalization techniques are invaluable for creating more complex derivatives.

Purification Techniques for Neodymium(III) Carboxylate Complexes

The purification of neodymium(III) carboxylate complexes is essential to remove unreacted starting materials, byproducts, and other impurities, particularly for applications in catalysis where purity can significantly impact performance. unicatcatalyst.com Several techniques can be employed, often in combination, to achieve high-purity neodymium(III) 7,7-dimethyloctanoate.

A process for the purification of lanthanide carboxylates in a hydrocarbon solution involves treating the solution with an aqueous base to achieve a pH between 9.0 and 12.2. google.com This step is effective in removing residual carboxylic acid. Following the base wash, the hydrocarbon solution can be treated with a solid drying agent, such as sodium sulfate (Na₂SO₄), magnesium sulfate (MgSO₄), or molecular sieves, to remove water. google.com

Common purification methods are detailed in the table below:

| Purification Technique | Description | Application and Considerations |

| Solvent Washing/Extraction | The crude product is washed with specific solvents to remove soluble impurities. This can involve washing a hydrocarbon solution of the complex with an aqueous solution of a base to remove excess carboxylic acid. google.com | The choice of solvent is critical to ensure that the desired complex remains in one phase while impurities are extracted into the other. pH control of the aqueous phase is often necessary. researchgate.net |

| Recrystallization | The impure solid is dissolved in a suitable hot solvent and allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. youtube.comyoutube.com | This method is effective for crystalline solids. The selection of an appropriate solvent system is crucial for successful recrystallization. youtube.com In situ recrystallization has been observed for some lanthanide coordination polymers. rsc.org |

| Precipitation | The desired complex is selectively precipitated from solution by changing the solvent composition or by adding a precipitating agent. For instance, uncomplexed metal ions can be precipitated as insoluble hydroxides by raising the pH. arabjchem.org | This can be an effective method for separating the complex from soluble impurities. Careful control of conditions is needed to avoid co-precipitation of impurities. |

| Drying with Solid Agents | After solvent washing, residual water is removed from the organic solution containing the neodymium carboxylate by treatment with a solid drying agent. | Common drying agents include anhydrous Na₂SO₄, MgSO₄, and various molecular sieves (3 Å, 4 Å, 5 Å, 13 X). google.com This step is important as water can negatively affect the performance of the complex in certain applications, such as catalysis. wikipedia.org |

The effectiveness of the purification process can be monitored by various analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) to confirm the coordination of the carboxylate group to the neodymium ion and to check for the absence of free carboxylic acid. mdpi.com

Structural Elucidation and Coordination Chemistry of 7,7 Dimethyloctanoate;neodymium 3+ Complexes

Solid-State Structural Analysis by X-ray Diffraction

Determination of Neodymium(III) Coordination Geometry and Number

The large ionic radius of the Nd(III) ion allows for high coordination numbers, typically ranging from 6 to 12, with 8 and 9 being the most common. researchgate.net In carboxylate complexes, the coordination number is influenced by the steric bulk of the ligand and the packing forces within the crystal lattice. For a complex with the sterically demanding 7,7-dimethyloctanoate ligand, a coordination number of 8 or 9 would be anticipated.

The coordination geometry around the neodymium(III) center in such carboxylate complexes is often a distorted version of a high-symmetry polyhedron. Common geometries for 8-coordination include the square antiprism and the bicapped trigonal prism, while 9-coordinate complexes frequently adopt a tricapped trigonal prismatic geometry. researchgate.netgovinfo.gov In a hypothetical crystal structure of neodymium(III) 7,7-dimethyloctanoate, the specific geometry would be determined by the arrangement of the carboxylate oxygen atoms around the central metal ion.

Illustrative Data Table: Typical Neodymium-Oxygen Bond Distances and Coordination Geometries in Carboxylate Complexes

| Coordination Number | Typical Geometry | Average Nd-O Bond Length (Å) |

| 8 | Square Antiprism | 2.40 - 2.55 |

| 8 | Bicapped Trigonal Prism | 2.40 - 2.55 |

| 9 | Tricapped Trigonal Prism | 2.45 - 2.60 |

| Note: This table presents typical data for neodymium carboxylate complexes and is for illustrative purposes only. |

Characterization of Carboxylate Ligand Coordination Modes

Monodentate: The carboxylate binds to the neodymium ion through only one of its oxygen atoms.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same neodymium ion, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different neodymium ions. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

In many known lanthanide carboxylate structures, a combination of chelating and bridging modes is observed, leading to the formation of polynuclear or polymeric structures. govinfo.gov Infrared spectroscopy can also provide insights into the coordination mode of the carboxylate group by analyzing the separation between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching frequencies.

Investigation of Supramolecular Assembly and Polymeric Architectures

The tendency of carboxylate ligands to act as bridging units often leads to the formation of extended one-, two-, or three-dimensional coordination polymers. wikipedia.orgdntb.gov.ua The long, flexible alkyl chain of the 7,7-dimethyloctanoate ligand, coupled with its bulky terminus, would likely play a significant role in directing the supramolecular assembly of the complex.

Solution-State Structural Investigations

Understanding the structure and behavior of neodymium(III) 7,7-dimethyloctanoate in solution is crucial, as it may differ significantly from the solid-state structure. Spectroscopic techniques are invaluable for probing the coordination environment in the solution phase.

Application of Lanthanide-Induced Shift (LIS) NMR Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation in solution. The paramagnetic nature of the Nd(III) ion can be exploited in a technique known as Lanthanide-Induced Shift (LIS) NMR spectroscopy. When a neodymium complex is added to a solution containing an organic molecule with a Lewis basic site, the neodymium ion can act as a shift reagent, causing significant changes in the chemical shifts of the molecule's NMR signals. researchgate.net

Complexes of neodymium typically induce upfield shifts in the resonances of interacting nuclei. researchgate.net The magnitude of this induced shift is dependent on the distance and angle between the paramagnetic neodymium ion and the nucleus being observed. By analyzing these shifts, it is possible to gain detailed information about the solution-state structure of the complex and the proximity of different parts of the 7,7-dimethyloctanoate ligand to the neodymium center. However, significant line broadening can also occur, which may complicate spectral interpretation.

Spectroscopic Probes of Coordination Environment in Solution

Besides NMR, other spectroscopic techniques can provide valuable information about the coordination environment of the Nd(III) ion in solution. UV-Vis-NIR absorption spectroscopy is particularly useful for studying lanthanide ions. The f-f electronic transitions of neodymium(III) are sensitive to the nature and symmetry of the coordination sphere. uci.edu

Illustrative Data Table: Hypersensitive Transitions of Neodymium(III) in Solution

| Transition | Approximate Wavelength (nm) |

| ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | 570 - 590 |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | 730 - 760 |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | 790 - 820 |

| ⁴I₉/₂ → ⁴F₃/₂ | 860 - 890 |

| Note: The exact positions of these absorption bands are sensitive to the ligand field and are provided here as a general reference. |

Factors Governing Coordination and Structural Diversity

The structure of neodymium(III) complexes with carboxylate ligands is a delicate balance of several competing factors. These include the steric demands of the ligand, the electronic properties of the metal and ligand, the presence of other coordinating species such as solvents or co-ligands, and the inherent decrease in ionic radius across the lanthanide series known as the lanthanide contraction.

The 7,7-dimethyloctanoate ligand possesses a bulky tert-butyl group at the end of its alkyl chain. This significant steric bulk near the coordinating carboxylate group profoundly influences the coordination environment around the neodymium(III) ion. The presence of such bulky substituents can limit the number of ligands that can directly coordinate to the metal center, often resulting in lower coordination numbers compared to complexes with less sterically demanding carboxylates like formates or acetates.

This steric hindrance can also dictate the coordination mode of the carboxylate group itself. Carboxylates can coordinate to metal ions in various ways, including monodentate, bidentate chelating, and bidentate bridging fashions. In the presence of bulky alkyl chains, the formation of dimeric or polymeric structures through bridging carboxylates might be sterically hindered, favoring the formation of mononuclear complexes where the carboxylate acts as a bidentate chelating or monodentate ligand. For instance, studies on neodymium(III) complexes with other ligands have shown that increased steric bulk around the metal center leads to longer metal-ligand bond distances. In one case, the average Nd–N distance in a 2:1 complex with a bulky ligand was found to be longer (2.72 Å) than in the corresponding 1:1 complex (2.69 Å) due to increased steric hindrance between the two ligand molecules nih.gov.

The electronic effects of the alkyl chain, while generally less pronounced than steric effects in lanthanide coordination, can also play a role. The electron-donating nature of the alkyl group can influence the basicity of the carboxylate oxygen atoms, potentially affecting the strength of the Nd-O bond.

Table 1: Comparison of Coordination Numbers in Neodymium(III) Carboxylate Complexes with Varying Steric Bulk

| Ligand | Coordination Number of Nd(III) | Structural Motif | Reference |

| Formate | 9 | 3D Framework | researchgate.net |

| Benzoate | 7 or 8 | Mononuclear or Bridged Dimer | daneshyari.com |

| 2,6-di-p-tolylbenzoate | Lower (Implied) | Mononuclear (expected) | nih.gov |

| 7,7-dimethyloctanoate | Lower (Predicted) | Mononuclear (predicted) | N/A |

The coordination sphere of the neodymium(III) ion in its complexes is often completed by the inclusion of solvent molecules or other co-ligands. This is particularly common when the primary ligand, such as 7,7-dimethyloctanoate, is sterically bulky and cannot fully saturate the coordination sites of the large Nd(III) ion. Water is a very common co-ligand in lanthanide chemistry, and its presence can significantly impact the final structure. For example, in the synthesis of neodymium(III) complexes with tetrazole containing carboxylic acids, water molecules were found to complete the coordination sphere, leading to coordination numbers of eight or nine researchgate.net.

The nature of the solvent used in the synthesis can also be a determining factor. Solvents with good donor properties, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can coordinate to the neodymium(III) center and be incorporated into the final crystal structure. The competition between the primary ligand, co-ligands, and solvent molecules for coordination sites leads to a wide variety of possible structures. For instance, in complexes with a bis-lactam phenanthroline ligand, solvent molecules from dichloroethane (DCE) were found to influence the coordination mode of nitrate co-ligands nih.govacs.org. The presence of co-ligands like 2,2'-bipyridine or 1,10-phenanthroline can also lead to the formation of stable, typically mononuclear, complexes with well-defined geometries and coordination numbers, often around eight daneshyari.com.

Table 2: Examples of Co-ligand and Solvent Coordination in Neodymium(III) Complexes

| Primary Ligand | Co-ligand/Solvent | Resulting Nd(III) Coordination Number | Reference |

| Benzoate | 1,10-phenanthroline | 8 | daneshyari.com |

| Tetrazole Carboxylic Acid | Water | 8 or 9 | researchgate.net |

| Bis-lactam phenanthroline | Dichloroethane (solvent), Nitrate | 9 (in 1:1 complex) | nih.gov |

The lanthanide contraction is the steady decrease in the ionic radii of the lanthanide elements with increasing atomic number. This phenomenon is a consequence of the poor shielding of the nuclear charge by the 4f electrons wikipedia.org. For neodymium(III), being one of the earlier lanthanides, its ionic radius is relatively large compared to the later members of the series. The size of the Nd(III) ion is a critical factor in determining its coordination number and the geometry of its complexes nih.gov.

The lanthanide contraction has a direct impact on the bond lengths between the lanthanide ion and the coordinating atoms. As the ionic radius decreases across the series, the metal-ligand bond distances generally shorten. This trend can be observed in isostructural series of lanthanide complexes nih.gov. For neodymium(III) complexes, the Nd-O bond distances are expected to be longer than the corresponding bond distances in complexes of later lanthanides with the same ligand, assuming an isostructural series.

This size effect also influences the coordination number. Larger lanthanide ions like Nd(III) can accommodate a higher number of ligands in their coordination sphere, leading to higher coordination numbers, typically ranging from 8 to 10, and sometimes even higher. In contrast, the smaller, later lanthanides tend to exhibit lower coordination numbers. The interplay between the steric requirements of the 7,7-dimethyloctanoate ligand and the relatively large size of the Nd(III) ion will ultimately dictate the final coordination geometry and number in their complexes.

Table 3: Ionic Radii of Selected Lanthanide(III) Ions

| Lanthanide(III) Ion | Ionic Radius (pm) for 6-coordination |

| Lanthanum(III) | 103 |

| Cerium(III) | 102 |

| Praseodymium(III) | 99 |

| Neodymium(III) | 98.3 |

| Samarium(III) | 95.8 |

| Gadolinium(III) | 93.8 |

| Lutetium(III) | 86.1 |

Data sourced from Wikipedia wikipedia.org

Advanced Spectroscopic Characterization of Neodymium Iii Carboxylate Complexes

Vibrational Spectroscopy (FTIR and Raman) for Metal-Ligand Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for probing the interaction between the neodymium(III) ion and the carboxylate ligand. The analysis primarily focuses on the vibrational modes of the carboxylate group (COO⁻), as these are most sensitive to coordination.

The key vibrational bands of interest are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies. The frequency separation between these two bands, denoted as Δν = νₐₛ(COO⁻) - νₛ(COO⁻), is a critical diagnostic parameter for determining the coordination mode of the carboxylate ligand to the metal center. researchgate.net Different coordination modes—ionic, monodentate, bidentate chelating, and bidentate bridging—result in distinct Δν values. researchgate.net For instance, in many metal-carboxylate systems, a smaller Δν value compared to the free carboxylate ion is indicative of bidentate chelation, while a larger separation suggests a monodentate coordination. researchgate.net

In the context of neodymium(III) 7,7-dimethyloctanoate, FTIR and Raman spectra would reveal characteristic bands for the carboxylate group. The interaction with the Nd³⁺ ion would cause shifts in these bands compared to the free 7,7-dimethyloctanoate ligand. By analyzing the magnitude of Δν, the specific way the carboxylate group binds to the neodymium ion can be inferred. researchgate.net Furthermore, low-frequency Raman spectroscopy can sometimes directly probe the Nd-O stretching vibrations, providing direct evidence of the metal-ligand bond. These vibrational studies are crucial for understanding how the bulky 7,7-dimethyl-octyl chain might influence the coordination geometry around the neodymium ion.

A representative table of expected vibrational frequencies for different carboxylate coordination modes is provided below.

| Coordination Mode | Asymmetric Stretch (νₐₛ(COO⁻)) | Symmetric Stretch (νₛ(COO⁻)) | Separation (Δν) |

| Ionic | ~1560-1610 cm⁻¹ | ~1410-1440 cm⁻¹ | ~150-170 cm⁻¹ |

| Monodentate | ~1600-1650 cm⁻¹ | ~1380-1420 cm⁻¹ | >200 cm⁻¹ |

| Bidentate Chelating | ~1520-1580 cm⁻¹ | ~1420-1480 cm⁻¹ | <150 cm⁻¹ |

| Bidentate Bridging | ~1540-1600 cm⁻¹ | ~1400-1440 cm⁻¹ | ~140-200 cm⁻¹ |

Note: These are generalized frequency ranges and can vary based on the specific ligand and metal ion.

Electronic Absorption and Luminescence Spectroscopy

The electronic spectra of neodymium(III) complexes are characterized by sharp, line-like absorption and emission bands arising from transitions within the 4f electron shell. These f-f transitions are formally forbidden by the Laporte rule but become partially allowed through various mechanisms.

The absorption spectrum of a neodymium(III) complex like neodymium(III) 7,7-dimethyloctanoate in the visible and near-infrared (NIR) region is dominated by transitions from the ⁴I₉/₂ ground state to various excited states. researchgate.net One of the most studied and informative of these is the ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ transition, which typically appears around 580 nm. nih.gov This transition is known as a "hypersensitive" transition, meaning its intensity and shape are exceptionally sensitive to changes in the coordination environment, symmetry of the complex, and the nature of the ligands. nih.govresearchgate.net

The intensity of these hypersensitive transitions can be analyzed using the Judd-Ofelt theory, which parameterizes the intensity of f-f transitions in terms of three parameters (Ω₂, Ω₄, Ω₆). The Ω₂ parameter, in particular, is highly sensitive to the local coordination environment and the covalency of the metal-ligand bond. researchgate.net A higher Ω₂ value often correlates with a more asymmetric coordination sphere and stronger ligand field effects. researchgate.net Studying the absorption spectrum of neodymium(III) 7,7-dimethyloctanoate in different solvents would likely reveal changes in the intensity of the hypersensitive band, providing insights into solvent coordination and the stability of the primary coordination sphere. nih.govnih.gov

Below is a table listing some of the prominent f-f transitions for Nd³⁺.

| Transition | Approximate Wavelength (nm) | Characteristics |

| ⁴I₉/₂ → ⁴F₃/₂ | 860-890 | Important for NIR emission |

| ⁴I₉/₂ → ⁴F₅/₂, ²H₉/₂ | 790-820 | Often used for excitation |

| ⁴I₉/₂ → ⁴F₇/₂, ⁴S₃/₂ | 730-760 | Moderately intense |

| ⁴I₉/₂ → ⁴G₅/₂, ²G₇/₂ | 570-590 | Hypersensitive transition |

| ⁴I₉/₂ → ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | 510-530 | Complex band structure |

Neodymium(III) ions are known for their near-infrared (NIR) luminescence, primarily from the ⁴F₃/₂ excited state to the ⁴Iⱼ (J = 9/2, 11/2, 13/2) lower-lying states. The luminescence lifetime of the ⁴F₃/₂ state is a critical parameter that provides information about the efficiency of the emission process and the mechanisms of non-radiative de-excitation (quenching).

The primary mechanism for quenching Nd³⁺ luminescence in solution is vibrational energy transfer to high-frequency oscillators in the ligand and solvent molecules. rsc.orgox.ac.uk O-H oscillators from coordinated water or alcohol molecules are particularly efficient quenchers. ox.ac.uk C-H oscillators, such as those present in the 7,7-dimethyloctanoate ligand, also contribute to non-radiative decay, though typically to a lesser extent than O-H groups. rsc.orgelsevierpure.com

By measuring the luminescence lifetime of neodymium(III) 7,7-dimethyloctanoate in protonated and deuterated solvents, the number of coordinated solvent molecules can be estimated. Deuterated solvents (e.g., D₂O) have lower frequency O-D oscillators, which are less effective at quenching Nd³⁺ emission, resulting in a longer luminescence lifetime. ox.ac.ukresearchgate.net The bulky, hydrophobic nature of the 7,7-dimethyloctyl group may help to shield the Nd³⁺ ion from solvent molecules, potentially leading to longer luminescence lifetimes compared to neodymium complexes with smaller, more hydrophilic ligands.

A key goal in the spectroscopic analysis of neodymium(III) complexes is to establish a clear correlation between the observed spectral features and the detailed structure of the coordination environment. The hypersensitive absorption bands are particularly useful in this regard. nih.gov The exact position, intensity, and splitting of the ⁴I₉/₂ → ⁴G₅/₂ transition can act as a fingerprint for the symmetry and composition of the inner coordination sphere. nih.govacs.org

Similarly, high-resolution luminescence spectroscopy can reveal the splitting of the ⁴F₃/₂ excited state and the ⁴I₉/₂ ground state due to the crystal field of the ligands. The number of observed Stark sublevels can provide direct information about the site symmetry of the Nd³⁺ ion. For instance, a lower symmetry environment will lead to a greater number of observed emission lines due to the removal of electronic degeneracy. By combining data from absorption, luminescence, and vibrational spectroscopy, a comprehensive picture of the coordination geometry of neodymium(III) 7,7-dimethyloctanoate can be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Paramagnetic Neodymium(III) Systems

NMR spectroscopy of paramagnetic complexes is a specialized technique that yields unique structural and electronic information not available from the NMR of diamagnetic compounds. The presence of the unpaired electrons in the Nd³⁺ ion (4f³ configuration) dramatically influences the NMR spectrum of the 7,7-dimethyloctanoate ligand.

The NMR spectrum of a ligand coordinated to a paramagnetic ion like Nd³⁺ is characterized by two main effects: large chemical shift changes (paramagnetic shifts) and significant line broadening. du.ac.inacs.org These effects are most pronounced for the nuclei closest to the paramagnetic center and decrease rapidly with distance. du.ac.in

The paramagnetic shift is composed of two contributions: the contact shift and the pseudocontact shift. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift is a through-space dipolar interaction that depends on the magnetic anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. du.ac.inillinois.edu For lanthanide ions like Nd³⁺, the pseudocontact shift is often the dominant contributor.

The signals in the ¹H and ¹³C NMR spectra of neodymium(III) 7,7-dimethyloctanoate are expected to be significantly shifted from their normal diamagnetic positions and will be broader than usual. researchgate.netresearchgate.net The protons on the carboxylate group and the adjacent methylene (B1212753) groups will experience the largest shifts and broadening. By analyzing the magnitude and direction (upfield or downfield) of these shifts, detailed information about the solution-state structure and the magnetic properties of the complex can be obtained. researchgate.net However, the severe broadening can sometimes make signals from nuclei very close to the metal ion undetectable, creating a "blind sphere" around the Nd³⁺ ion. du.ac.inillinois.edu

NMR Applications in Probing Complex Dynamics and Exchange Processes

Due to the paramagnetic nature of the Nd(III) ion, the NMR spectra of its complexes exhibit unique features that provide profound insights into their structure and dynamics in solution. wikipedia.org The unpaired f-electrons of neodymium cause significant shifts in the resonance frequencies of nearby nuclei, a phenomenon known as paramagnetic or hyperfine shift. wikipedia.org This shift is a composite of two contributions: the contact shift, resulting from the delocalization of unpaired electron spin density to the ligand nuclei, and the pseudocontact (or dipolar) shift, which arises from the magnetic anisotropy of the complex. wikipedia.org

These paramagnetic shifts are exquisitely sensitive to the geometric arrangement of the ligands around the metal center. Consequently, NMR spectroscopy serves as a powerful probe for studying dynamic processes suchar as ligand exchange, conformational changes, and fluxional behavior in neodymium(III) carboxylate complexes.

Ligand Exchange Dynamics:

Variable-temperature NMR studies are particularly informative for characterizing ligand exchange processes. At low temperatures, where the exchange between coordinated and free ligands is slow on the NMR timescale, separate signals for both species may be observed. As the temperature increases, the rate of exchange accelerates, leading to the coalescence of these signals into a single, time-averaged resonance. Analysis of the lineshapes as a function of temperature allows for the determination of the kinetic parameters of the exchange process, such as the activation energy (Ea) and the rate constant (k).

Conformational Analysis:

The pseudocontact shift component of the paramagnetic NMR shift is dependent on the distance and angle between the paramagnetic center and the resonating nucleus. This geometric dependence can be exploited to obtain detailed structural information about the complex in solution. By measuring the pseudocontact shifts for various nuclei within the ligand, it is possible to map the three-dimensional structure of the complex and to identify the predominant conformation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, particularly in the context of 2D NMR techniques like NOESY, can reveal through-space proximities between protons within the ligand. In dynamic systems, the observation of exchange cross-peaks in NOESY or EXSY (Exchange Spectroscopy) spectra provides direct evidence of conformational exchange and allows for the elucidation of the exchange pathways. For example, studies on related lanthanide carboxylate complexes have utilized these methods to characterize the rotation around specific bonds and the interconversion between different conformational isomers in solution. nih.gov

| NMR Technique | Application in Studying Neodymium(III) Carboxylate Dynamics | Information Obtained |

| Variable-Temperature 1H/13C NMR | Probing ligand exchange and conformational changes. | Kinetics (rate constants, activation energies) of dynamic processes. |

| 2D EXSY/NOESY | Identifying exchange pathways and through-space interactions. | Elucidation of conformational exchange mechanisms. |

| Paramagnetic Shift Analysis | Determining the solution structure of the complex. | Geometric parameters (distances and angles) of the ligand relative to the Nd(III) center. |

Mass Spectrometry and Elemental Analysis for Complex Verification

While NMR spectroscopy provides invaluable information about the solution-state behavior of neodymium(III) carboxylate complexes, mass spectrometry and elemental analysis are fundamental for confirming their elemental composition and verifying the integrity of the synthesized compounds.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of metal complexes, as it often allows for the observation of the intact molecular ion or key fragments, providing direct evidence of the complex's composition. acs.org For a neodymium(III) complex with 7,7-dimethyloctanoate, one would expect to observe peaks corresponding to species such as [Nd(C10H19O2)2]+ or [Nd(C10H19O2)2(Solvent)n]+, where the isotopic pattern of neodymium (with its multiple stable isotopes) would serve as a definitive signature. High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula of the observed ions. escholarship.org

Elemental Analysis:

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and sometimes nitrogen) in a purified sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed formula of the neodymium(III) carboxylate complex. A close agreement between the found and calculated values is a crucial criterion for establishing the purity and confirming the stoichiometry of the synthesized complex. researchgate.netresearchgate.net

The table below presents representative elemental analysis data for a selection of neodymium(III) carboxylate complexes reported in the literature, illustrating the typical agreement between calculated and found values. Although specific data for neodymium(3+) 7,7-dimethyloctanoate is not available, these examples demonstrate the utility of this technique.

| Complex | Formula | Analysis | Calculated (%) | Found (%) | Reference |

| Neodymium(III) acetate (B1210297) complex | Nd(HL)2(CH3COO) | C | 35.07 | 35.09 | researchgate.net |

| H | 2.31 | 2.34 | researchgate.net | ||

| N | 5.84 | 5.81 | researchgate.net | ||

| Neodymium(III) propionate (B1217596) complex | Nd(HL)2(C2H5COO) | C | - | - | researchgate.net |

| H | - | - | researchgate.net | ||

| N | - | - | researchgate.net | ||

| Neodymium(III) tetrazole carboxylate complex 1 | [Nd(pztza)2(H2O)6]·pztza·3H2O | C | - | - | researchgate.net |

| H | - | - | researchgate.net | ||

| N | - | - | researchgate.net | ||

| Neodymium(III) tetrazole carboxylate complex 2 | [Nd2(tzpya)2(H2O)12]Cl4·2H2O | C | - | - | researchgate.net |

| H | - | - | researchgate.net | ||

| N | - | - | researchgate.net |

Note: Specific elemental analysis values for some complexes were not provided in the cited literature but were mentioned as being in agreement with the proposed formulas.

Environmental Chemistry and Isotopic Studies of Neodymium Complexes

Environmental Fate and Transport of Neodymium(III) Complexes

The environmental pathways of neodymium(III) are intricately linked to its speciation, which is heavily influenced by the surrounding chemical environment, including the presence of organic ligands. While direct studies on the environmental fate and transport of neodymium(III) 7,7-dimethyloctanoate are not available in current scientific literature, its behavior can be inferred from studies on other neodymium carboxylate complexes and the general principles of metal-organic interactions in the environment.

Neodymium is released into the environment primarily through the mining and processing of rare earth ores, as well as from the disposal of end-of-life products containing neodymium, such as powerful magnets used in electronics and wind turbines. greatmagtech.comrareearths.comwikipedia.orgharvard.edu The mining process itself can lead to the release of associated toxic chemicals, further complicating the environmental impact. greatmagtech.comharvard.edu

Once in the environment, the mobility of neodymium(III) ions is largely governed by their interaction with soil and water components. In aquatic systems, neodymium can exist as free ions (Nd³⁺), but more commonly forms complexes with various inorganic and organic ligands. Carboxylate ligands, such as 7,7-dimethyloctanoate, can form stable complexes with neodymium(III) ions. researchgate.netosti.gov The formation of these complexes can significantly alter the transport characteristics of neodymium. For instance, complexation with soluble organic matter, like humic acids, has been shown to enhance the mobility of heavy rare earth elements. plos.org Conversely, adsorption onto particulate matter, such as clays (B1170129) and iron-manganese oxides, can limit its transport. plos.org

The structure of the carboxylate ligand plays a crucial role. Long-chain carboxylates, like 7,7-dimethyloctanoate, can impart a more hydrophobic character to the neodymium complex, potentially influencing its partitioning between water and organic-rich phases in sediments and soils. The environmental persistence of such a complex would depend on the biodegradability of the 7,7-dimethyloctanoate ligand.

Leaching from waste materials, such as discarded magnets, is another important transport mechanism. Studies have shown that organic acids can be effective in leaching neodymium from magnet waste, suggesting that in environments rich in organic acids, the mobilization of neodymium could be enhanced. mdpi.com

Understanding Isotopic Fractionation in Neodymium(III) Complex Systems

Isotopic analysis of neodymium is a powerful tool for tracing its sources and understanding the geochemical processes it undergoes. Neodymium has seven naturally occurring isotopes, and their relative abundances can be altered by various physical and chemical processes, a phenomenon known as isotopic fractionation.

Research has demonstrated that the complexation of neodymium(III) with organic ligands can induce isotopic fractionation. nih.govresearchgate.net Specifically, studies using ion exchange chromatography with different carboxylate ligands have shown that heavier isotopes of neodymium are preferentially enriched in the complexed form in the solution phase. nih.gov The degree of this fractionation is dependent on the nature of the carboxylate ligand.

A comparative study on the isotopic effects of neodymium with glycolate (B3277807) (a mono-basic carboxylic acid), malate (B86768) (a di-basic carboxylic acid), and citrate (B86180) (a tri-basic carboxylic acid) revealed that the magnitude of isotopic fractionation follows the order: Malate > Citrate > Glycolate. nih.govresearchgate.net This suggests that the number of carboxylic acid functional groups available for complexation influences the extent of isotopic separation.

While no specific isotopic fractionation data exists for neodymium 7,7-dimethyloctanoate, we can infer its potential behavior. As a monocarboxylate, it might be expected to exhibit a degree of isotopic fractionation similar to or less than that of glycolate. However, the long, branched alkyl chain of 7,7-dimethyloctanoate could introduce steric effects that might also influence the fractionation process.

The following table summarizes the observed order of isotopic effects for different types of carboxylate ligands with neodymium.

| Ligand Type | Example | Relative Isotopic Effect |

| Di-basic | Malate | Highest |

| Tri-basic | Citrate | Intermediate |

| Mono-basic | Glycolate | Lowest |

This table is based on findings from studies on neodymium complexation with different carboxylic acids. nih.govresearchgate.net

Understanding these isotopic effects is crucial for accurately interpreting neodymium isotope ratios in environmental samples, which can help distinguish between natural and anthropogenic sources.

Characterization of Anthropogenic Neodymium as an Emerging Pollutant

The widespread and increasing use of neodymium in various industrial and technological applications has led to its classification as an emerging environmental pollutant. greatmagtech.comharvard.edu Anthropogenic sources of neodymium are diverse and significantly contribute to its presence in various environmental compartments.

Major anthropogenic sources include:

Mining and Processing: The extraction and refining of rare earth elements are major contributors to neodymium release into the environment. greatmagtech.comrareearths.com

Industrial Applications: Neodymium compounds are used as catalysts in chemical reactions, such as in the production of plastics and synthetic rubber. samaterials.com They are also used in the manufacturing of colored glass and ceramics. wikipedia.orgsamaterials.comrsc.org

High-Tech Products: The most significant application of neodymium is in the production of high-strength permanent magnets (NdFeB magnets). wikipedia.orgrsc.org These magnets are integral to a wide range of products, including:

Electric motors in hybrid and electric vehicles. wikipedia.org

Generators in wind turbines. wikipedia.org

Consumer electronics like hard drives, speakers, and microphones. wikipedia.orgrsc.org

Waste Streams: End-of-life products containing neodymium contribute to its presence in electronic waste (e-waste) and landfills. greatmagtech.comharvard.edu

Studies have detected elevated concentrations of rare earth elements, including neodymium, in atmospheric dust in industrial and high-traffic areas, indicating atmospheric deposition as a transport pathway. nih.govnih.gov The environmental concern stems not only from the potential toxicity of neodymium itself but also from the associated toxic substances released during its mining and processing. greatmagtech.comharvard.edu

The characterization of neodymium as an emerging pollutant is an ongoing area of research. Understanding the environmental behavior of specific neodymium compounds, such as neodymium(III) 7,7-dimethyloctanoate, is essential for a comprehensive assessment of the environmental risks posed by this technologically critical element.

Theoretical and Computational Investigations of Neodymium Iii Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in describing the electronic environment of neodymium(III) complexes. These methods allow for a detailed analysis of the interactions between the Nd³⁺ ion and its surrounding ligands.

First-principles molecular dynamics (FPMD) and DFT calculations are employed to model these interactions. nih.govacs.org Such studies on analogous systems, like neodymium complexes with other oxygen- and nitrogen-donating ligands, provide a framework for understanding the bonding in neodymium(III) 7,7-dimethyloctanoate. For instance, simulations show that Nd–O bond lengths are typically shorter than Nd–N bond lengths in mixed-ligand systems, confirming the hard-hard interaction preference. nih.gov The steric hindrance introduced by bulky ligands can lead to an elongation of the metal-ligand bonds. nih.govacs.org In the case of 7,7-dimethyloctanoate, the bulky alkyl chain would influence the coordination geometry and bond distances.

Theoretical investigations using Hartree-Fock (HF) and DFT methods on model Nd(III) complexes indicate that the bonding is weak, with only slight distortions of the ligand's geometry upon coordination. researchgate.net The analysis points to a cation-ligand interaction as the primary bonding force, with electron correlation playing a less critical role in accurately predicting the interaction energy. researchgate.net

Table 1: Representative Computed Bond Distances in Model Neodymium(III) Complexes This table presents data from analogous systems to illustrate typical bonding parameters.

| Complex Type | Computational Method | Bond | Average Distance (Å) | Source |

| 1:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–O(BLPhen) | 2.53 | nih.gov |

| 2:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–O(BLPhen) | 2.58 | nih.gov |

| 1:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–O(NO₃) | ~2.55 | nih.gov |

| 2:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–O(NO₃) | ~2.55 | nih.gov |

| 1:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–N(BLPhen) | 2.69 | acs.org |

| 2:1 Nd(III)-BLPhen | FPMD (PBE) | Nd–N(BLPhen) | 2.72 | acs.org |

BLPhen = 2,9-bis-lactam-1,10-phenanthroline

The trivalent neodymium ion (Nd³⁺) possesses a [Xe]4f³ electronic configuration, giving rise to numerous electronic states. chemrxiv.org The transitions between these f-orbital states are responsible for the characteristic sharp absorption bands observed in the visible and near-infrared (NIR) regions. chemrxiv.orgresearchgate.net Computational methods are vital for assigning these transitions and interpreting the spectra.

State-of-the-art ab initio calculations and Time-Dependent Density Functional Theory (TD-DFT) are used to predict the electronic structure and spectra of neodymium complexes. researchgate.netchemrxiv.org These calculations can accurately reproduce the crystal field splitting of the electronic energy levels, which arises from the electrostatic field created by the ligands. chemrxiv.orgchemrxiv.org For example, in a study on a neodymium(III) tris(oxydiacetate) complex, ab initio calculations successfully supported the experimental assignment of the crystal field splitting for the 18 lowest energy Kramers doublets, which were mapped from excitation and emission spectra. chemrxiv.orgchemrxiv.org

Variations in the absorption spectrum of the Nd³⁺ ion upon complexation with aliphatic carboxylate ions have been examined, attempting to correlate spectral band shifts with the thermodynamic properties of the complexes. osti.gov Theoretical modeling, such as collisional-radiative modeling, can also be used to simulate and identify spectral lines in complex plasma environments. nist.gov

Table 2: Major Electronic Transitions in Absorption Spectra of Neodymium Compounds This table lists generally observed transitions for Nd(III) ions.

| Transition from ⁴I₉/₂ to Excited State | Approximate Wavelength (nm) | Source |

| ⁴F₃/₂ | 864 - 875 | researchgate.net |

| ⁴F₅/₂, ²H₉/₂ | 794 - 805 | researchgate.net |

| ⁴F₇/₂, ⁴S₃/₂ | 739 - 748 | researchgate.net |

| ⁴F₉/₂ | 680 | researchgate.net |

| ²H₁₁/₂ | 625 | researchgate.net |

| ⁴G₅/₂, ²G₇/₂ | 574 - 585 | researchgate.net |

| ²K₁₃/₂, ⁴G₇/₂, ⁴G₉/₂ | 509 - 528 | researchgate.net |

| ²G₉/₂, ²D₃/₂, ²K₁₅/₂ | 468 - 477 | researchgate.net |

Molecular Modeling for Structural Prediction and Conformational Analysis

Molecular modeling is a powerful technique for predicting the three-dimensional structure of complexes like neodymium(III) 7,7-dimethyloctanoate and analyzing their possible conformations. Methods range from quantum chemical approaches to the use of specialized force fields, such as the Universal Force Field (UFF), in molecular dynamics simulations. dntb.gov.ua

First-Principles Molecular Dynamics (FPMD) simulations, which are based on DFT, can provide highly accurate structural and dynamical information without the need for empirical parameters. nih.govacs.org These simulations can reveal the coordination environment of the Nd³⁺ ion, including its coordination number and the binding modes of the carboxylate ligands (e.g., monodentate, bidentate bridging, or chelating). For instance, FPMD studies on Nd(III) complexes in solution have successfully elucidated the structure of the first and second solvation shells and the dynamic nature of ligand coordination. nih.govacs.org

Conformational analysis is particularly important for complexes with flexible ligands like 7,7-dimethyloctanoate. Computational studies can explore the potential energy surface of the complex to identify low-energy conformers, providing insight into the spatial arrangement of the long alkyl chains. This information is critical for understanding how these molecules pack in the solid state or behave in solution. dntb.gov.ua Analysis of atom-atom radial distribution functions (RDFs) from molecular dynamics simulations provides quantitative data on the average distances between the metal center and ligand atoms, offering a detailed picture of the complex's time-averaged structure. nih.govacs.org

Computational Studies on Thermodynamic and Kinetic Stability Profiles

The utility of a metal complex is often dictated by its stability. Computational chemistry offers methods to predict both the thermodynamic and kinetic stability of neodymium(III) carboxylate systems.

Thermodynamic stability refers to the energy of a compound relative to its potential decomposition products. umn.edu In computational materials science, the stability of a crystalline solid is often assessed by calculating its energy with respect to the thermodynamic convex hull, which is constructed from the energies of all known competing phases. umn.edu A compound is considered thermodynamically stable if it lies on this hull, meaning its energy cannot be lowered by decomposing into a mixture of other stable phases. umn.edu DFT calculations are the primary tool for computing the necessary internal energies of the material and its potential decomposition products. umn.edu Studies on neodymium carboxylate systems, such as those with tartaric acid, have shown that the stability of the formed complexes can be influenced by factors like temperature and the ionic strength of the medium, which can be rationalized with theoretical models. researchgate.net

Kinetic stability relates to the lability of the complex, or the rate at which it undergoes ligand exchange or decomposition reactions. nih.gov A complex can be thermodynamically unstable but kinetically persistent if the activation energy for its decomposition is very high. Computational studies can model the reaction pathways for the dissociation of ligands from the Nd³⁺ coordination sphere. nih.gov For many lanthanide complexes, these reactions occur via mechanisms such as proton-assisted dissociation, where the rate is dependent on pH. nih.gov By calculating the energy barriers for these pathways, it is possible to predict the kinetic inertness of a complex under various conditions.

Future Research Directions in Neodymium Iii 7,7 Dimethyloctanoate Chemistry

Rational Design of Novel Ligand Architectures for Tailored Properties

The properties of neodymium-based catalysts, including their activity, stereoselectivity, and the molecular weight of the resulting polymers, are intricately linked to the ligand environment around the neodymium center. testbook.comrsc.org The rational design of novel ligand architectures, moving beyond simple carboxylates, is a critical frontier for tailoring catalyst performance for specific applications.

Future research will likely focus on the synthesis and evaluation of neodymium complexes with sophisticated, sterically demanding, and electronically tunable ligands. This includes the exploration of multidentate ligands that can form more stable and well-defined active species. For instance, the modification of the ligand structure can significantly improve the solubility of binary catalytic systems, a current limitation. testbook.com The introduction of specific functional groups into the ligand framework can influence the coordination of the monomer and the growing polymer chain, thereby providing precise control over polymer microstructure.

The development of ligands that can stabilize cationic neodymium species is another promising direction. Cationic allyl neodymium complexes, for example, have shown higher catalytic activity and an increased proportion of cis-content in polydienes. testbook.com Research into ligands that facilitate the formation and stabilization of such cationic centers could lead to a new generation of highly active catalysts.

Furthermore, the design of chiral ligands presents an opportunity to induce new levels of stereocontrol in polymerization reactions, potentially leading to polymers with novel and valuable properties. The use of computational modeling will be instrumental in this area, allowing for the in-silico design and screening of ligand architectures before their synthesis, thus accelerating the discovery of improved catalytic systems.

Exploration of Undiscovered Catalytic Pathways and Mechanistic Insights

Despite the widespread industrial use of neodymium-based catalysts, the precise mechanism of diene polymerization is not yet fully understood, and several proposed mechanisms are still debated. rsc.org A significant area for future research is the detailed elucidation of the catalytic cycle, including the formation of the active species, the mode of monomer insertion, and the reactions that control the molecular weight of the polymer. acs.organsto.gov.au

Many current mechanistic models are based on speculation about the structure of the active site. rsc.org Future studies will need to employ advanced analytical techniques to probe the nature of the catalytically active species, which are often transient and present in low concentrations. Unraveling the complexities of these systems, which can involve multiple types of active centers with varying reactivities, is a key challenge. researchgate.net

The exploration of entirely new catalytic pathways for neodymium(III) 7,7-dimethyloctanoate and related carboxylates is another exciting prospect. This could involve investigating its potential in reactions beyond diene polymerization, such as the polymerization of other types of monomers or in different organic transformations. For instance, neodymium-based catalysts have shown promise in the polymerization of vinyl monomers and ε-caprolactone. testbook.com A deeper understanding of the factors governing these reactions could open up new applications.

Computational studies, particularly using Density Functional Theory (DFT), will continue to be a powerful tool for investigating reaction mechanisms at a molecular level. nih.gov Such studies can help to differentiate between proposed pathways and guide the design of experiments to validate theoretical predictions.

Development of Advanced Materials with Enhanced Functionalities

While the primary application of neodymium(III) 7,7-dimethyloctanoate has been in catalysis for polymer production, its potential as a precursor for advanced functional materials is an emerging area of research. The development of new materials with tailored optical, magnetic, or catalytic properties is a key future direction.

One promising avenue is the use of neodymium carboxylates in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . libretexts.orgyoutube.com These materials consist of metal ions or clusters connected by organic ligands to form extended, often porous, structures. The properties of these materials can be tuned by changing the metal, the ligand, or the synthesis conditions. Neodymium-based MOFs could find applications in gas storage, separation, and heterogeneous catalysis. libretexts.orgnova.edu For example, a neodymium(III) coordination polymer has been shown to exhibit second-order nonlinear optical properties. youtube.com

The incorporation of neodymium(III) 7,7-dimethyloctanoate into composite materials is another area ripe for exploration. For instance, neodymium-doped nanoparticles could be synthesized using the carboxylate as a precursor, leading to materials with unique luminescent or magnetic properties. These materials could have applications in areas such as bio-imaging, sensors, or data storage.

Furthermore, the direct use of neodymium carboxylates to create functional polymers is a largely untapped field. By copolymerizing dienes with functional monomers using a neodymium catalyst, it may be possible to create polymers with specific functionalities integrated directly into the polymer backbone.

| Material Type | Potential Functionalities | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis, Luminescence, Non-linear Optics | Gas Separation, Heterogeneous Catalysis, Sensors, Optical Devices |

| Coordination Polymers | Magnetic Properties, Luminescence | Molecular Magnets, Luminescent Materials |

| Doped Nanoparticles | Luminescence, Magnetism | Bio-imaging, Data Storage, Sensors |

| Functional Polymers | Tailored Mechanical and Chemical Properties | Advanced Elastomers, Smart Materials |

Deeper Understanding of Solution-Phase Behavior and Reaction Dynamics

The behavior of neodymium(III) 7,7-dimethyloctanoate in solution, particularly in the presence of co-catalysts, is complex and not fully characterized. A deeper understanding of the solution-phase speciation, aggregation, and dynamics is crucial for optimizing existing catalytic processes and designing new ones.

Future research should focus on employing a range of spectroscopic and analytical techniques to study these systems in detail. Techniques such as multinuclear NMR spectroscopy, X-ray absorption spectroscopy (XAS), and small-angle X-ray scattering (SAXS) can provide valuable information about the structure and aggregation of neodymium complexes in solution.

First-principles molecular dynamics (FPMD) simulations are also becoming an invaluable tool for studying the structure and dynamics of complexes in solution. rsc.org These simulations can provide insights into the solvation of the neodymium complexes and their interactions with other species in the reaction mixture, which are difficult to probe experimentally. A more comprehensive understanding of the solution-phase chemistry will ultimately enable more precise control over the catalytic process.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing neodymium(III) complexes with branched carboxylate ligands like 7,7-dimethyloctanoate?

- Methodology : Neodymium carboxylates are typically synthesized via salt metathesis. For example, neodymium chloride (NdCl₃) reacts with sodium 7,7-dimethyloctanoate in anhydrous ethanol under inert conditions. Ligand-to-metal ratios (e.g., 3:1) and reaction temperatures (40–60°C) must be optimized to prevent ligand decomposition .

- Key Data :

| Parameter | Typical Value | Source |

|---|---|---|

| Ligand:Metal Ratio | 3:1 | |

| Solvent | Anhydrous ethanol |

Q. How can researchers characterize the coordination geometry of neodymium(III) in 7,7-dimethyloctanoate complexes?

- Methodology : Use X-ray crystallography to resolve the 3D structure. If single crystals are unavailable, employ spectroscopic techniques:

- FTIR : Analyze asymmetric/symmetric carboxylate stretching (νₐₛ(COO⁻) ~1560 cm⁻¹; νₛ(COO⁻) ~1420 cm⁻¹) to confirm bidentate vs. monodentate binding .

- NMR : Paramagnetic broadening in ¹H NMR indicates strong metal-ligand interactions .

Q. What solvents are suitable for dissolving 7,7-dimethyloctanoate;neodymium(3+) complexes?

- Methodology : Solubility screening in polar aprotic solvents (e.g., DMF, DMSO) or non-polar solvents (e.g., toluene) is critical. Neodymium complexes with bulky ligands often show higher solubility in non-polar media due to reduced ionic character .

- Data from Analogous Systems :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMF | 15–20 | High polarity |

| Toluene | 30–35 | Non-polar, steric match |

Advanced Research Questions

Q. How does the steric hindrance of 7,7-dimethyloctanoate influence the coordination number and reactivity of neodymium(III)?

- Methodology : Compare with less hindered ligands (e.g., acetate). Use DFT calculations to model steric effects on coordination geometry. Experimental validation via cyclic voltammetry can reveal redox stability changes (e.g., Nd³⁺/Nd²⁺ shifts) .

- Case Study : Neodymium complexes with bulky ligands exhibit lower coordination numbers (e.g., 6 vs. 8) and reduced catalytic activity in oxidation reactions .

Q. What experimental strategies resolve contradictions in reported thermal stability data for neodymium carboxylates?

- Methodology :

Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. O₂) to differentiate decomposition pathways.

DSC : Identify phase transitions or ligand dissociation events.

- Example: Discrepancies in decomposition temperatures (200–250°C) may arise from trace moisture or impurities .

Q. How can researchers optimize ligand design to enhance the luminescence properties of neodymium(III) complexes?

- Methodology :

- Introduce chromophoric groups (e.g., conjugated π-systems) to the ligand for antenna effects.

- Measure quantum yields using integrating sphere techniques and compare with model compounds (e.g., Nd³⁺-EDTA) .

Data Contradiction Analysis

Q. Why do solubility studies of neodymium carboxylates in polar solvents show conflicting results?

- Root Cause : Variations in ionic strength, counterion effects (Cl⁻ vs. NO₃⁻), or ligand purity.

- Resolution : Standardize solvent preparation (e.g., dryness level) and use inductively coupled plasma mass spectrometry (ICP-MS) to quantify neodymium concentration .

Key Research Tools

- Spectroscopy : FTIR, NMR, UV-Vis (for ligand-field transitions).

- Structural Analysis : X-ray crystallography, DFT modeling.

- Thermal Analysis : TGA, DSC.

- Electrochemistry : Cyclic voltammetry for redox behavior.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.